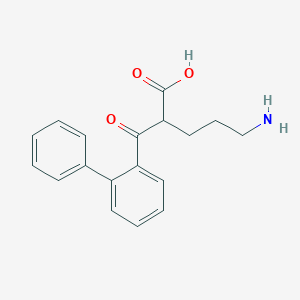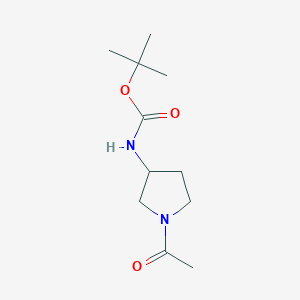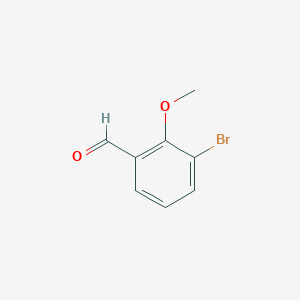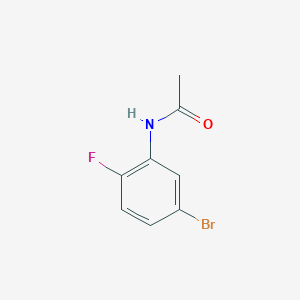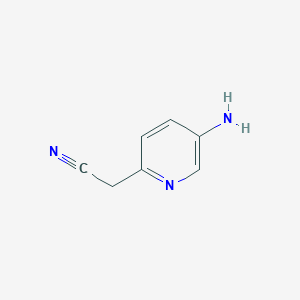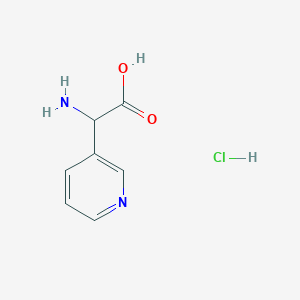
2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride” is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61156 . It is also known by its CAS number 891789-91-6 .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride” consists of a pyridine ring attached to an acetic acid group with an amino group . The InChI string representation of the molecule isInChI=1S/C7H8N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,8H2,(H,10,11) . Physical And Chemical Properties Analysis
“2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride” has a molecular weight of 188.61156 g/mol . It has a topological polar surface area of 76.2 Ų and a complexity of 149 . The compound should be stored in a sealed container at room temperature .Applications De Recherche Scientifique
Bioconjugation
- Application Summary : “2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride” is used as a heterofunctional cross-linking reagent. It’s used to link two or more molecules, from either natural or synthetic origin, to create novel hybrid materials having the combined properties of its individual components .
- Methods of Application/Experimental Procedures : The reagent carries two aminooxy groups for bioorthogonal modification of carbonyls and a 2-pyridyl disulfide for the chemoselective ligation to thiol-containing biomolecules . The efficacy of the linker was proven by coupling two doxorubicin molecules to the functionalized amino acid core and the subsequent bioconjugation of this drug conjugate with a thiolated antibody .
- Results/Outcomes : The use of this reagent in bioconjugation has opened opportunities to explore fluorescently labeled enzymes as diagnostic tools in clinical testing and has led to numerous advantages in targeted drug delivery systems .
Pyridinium Salts
- Application Summary : Pyridinium salts, which include “2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride”, are familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
- Methods of Application/Experimental Procedures : Pyridinium salts are highlighted in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids .
- Results/Outcomes : Pyridinium salts have been used as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as in materials science and biological issues related to gene delivery .
Indole Derivatives
- Application Summary : Indole derivatives, which can be synthesized from “2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .
- Methods of Application/Experimental Procedures : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Results/Outcomes : From the synthesized compounds, compounds methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate (77) and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate (78) were most active with IC 50 values (0.060 μM and 0.045 μM respectively) .
2-Amino-6-Aryl-3-Cyano-4-Piperidinylpyridine Core
- Application Summary : The construction of 2-amino-6-aryl-3-cyano-4-piperidinylpyridine core can be achieved by the four component one-pot Chichibabin reaction .
- Methods of Application/Experimental Procedures : The reaction involves acetophenone derivative, malononitrile, N-Boc-formylpiperidine, and ammonium acetate on heating in 1,4-dioxane at 110 °C .
- Results/Outcomes : The result is a structurally diverse pyridinium salt, which is a familiar structure in many natural products and bioactive pharmaceuticals .
Hydroxy- and Amino-Phosphonates and -Bisphosphonates
- Application Summary : Hydroxy- and Amino-Phosphonates and -Bisphosphonates are stable analogs of phosphates and pyrophosphates that are characterized by one and two carbon–phosphorus bonds, respectively .
- Methods of Application/Experimental Procedures : Different substitutions on the carbon atom connected to phosphorus have led to the synthesis of many different hydroxy- and amino-phosphonates and -bisphosphonates, each with its distinct physical, chemical, biological, therapeutic, and toxicological characteristics .
- Results/Outcomes : Dialkyl or aryl esters of phosphonate and bisphosphonate compounds undergo the hydrolysis process readily and gave valuable materials with wide applications in pharmaceutical and agriculture .
Safety And Hazards
The compound has been classified with the GHS07 safety symbol, indicating that it may cause skin and eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Orientations Futures
The future directions for “2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal and agricultural chemistry . The development of robust synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold is also an area of interest .
Propriétés
IUPAC Name |
2-amino-2-pyridin-3-ylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-6(7(10)11)5-2-1-3-9-4-5;/h1-4,6H,8H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCGWQPYKBPVAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B113124.png)
![N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide](/img/structure/B113127.png)
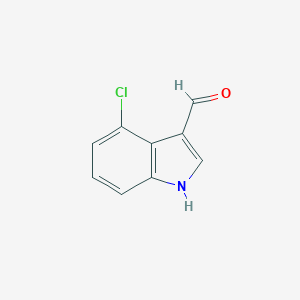
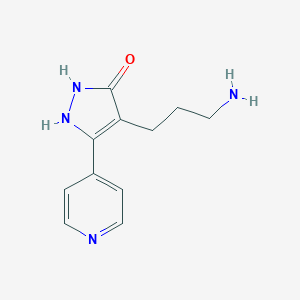
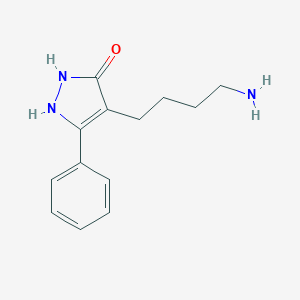
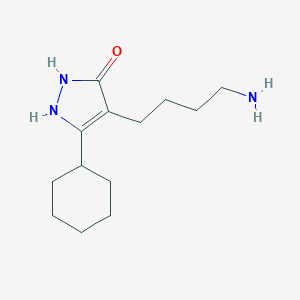
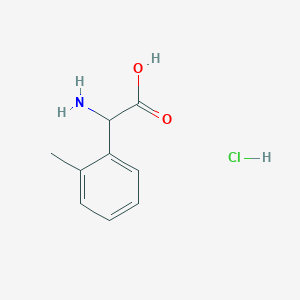
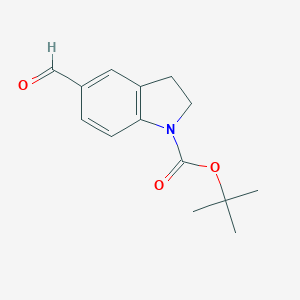
![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B113150.png)
